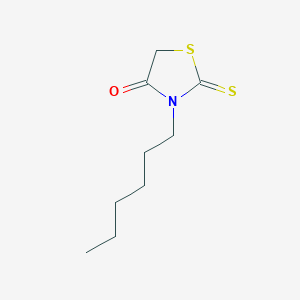

3-ヘキシル-2-チオキソ-1,3-チアゾリジン-4-オン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Hexyl-2-thioxo-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C9H15NOS2 and its molecular weight is 217.35. The purity is usually 95%.

BenchChem offers high-quality 3-Hexyl-2-thioxo-1,3-thiazolidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Hexyl-2-thioxo-1,3-thiazolidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗癌活性

3-ヘキシル-2-チオキソ-1,3-チアゾリジン-4-オンは、有望な抗癌剤としての可能性を示しています。研究者らは、特に細胞増殖の阻害とアポトーシスの誘導において、癌細胞株に対するその効果について研究しています。 メカニズム研究は、それが重要な細胞経路を阻害することを示唆しており、癌治療におけるさらなる調査の候補となっています .

抗炎症作用

この化合物のチアゾリジン-4-オン骨格は、その抗炎症活性に貢献しています。それは炎症性メディエーターを調節し、炎症性サイトカインを抑制します。 研究者らは、関節リウマチや炎症性腸疾患などの疾患に対する新しい抗炎症剤としての可能性について調査しています .

抗酸化作用

3-ヘキシル-2-チオキソ-1,3-チアゾリジン-4-オンは、フリーラジカルを捕捉し、細胞を酸化ストレスから保護することによって、抗酸化作用を示します。 そのユニークな構造により、それはラジカルスカベンジャーとして作用し、酸化ストレス関連疾患に関連しています .

抗菌および抗真菌活性

研究によると、この化合物は抗菌および抗真菌効果を示します。それは、さまざまな細菌株と真菌病原体の増殖を阻害します。 研究者らは、既存の抗菌剤の代替としての可能性について調査しています .

神経保護の可能性

3-ヘキシル-2-チオキソ-1,3-チアゾリジン-4-オンは、その神経保護作用により注目を集めています。それは、神経細胞の生存を促進し、神経炎症を軽減し、神経変性疾患から保護する可能性があります。 そのメカニズムと治療への応用を明らかにするために、さらなる調査が必要です .

金属イオンキレート化

チアゾリジン-4-オン部分の存在により、この化合物は金属イオンをキレート化できます。 研究者らは、それが遷移金属に結合する能力について調査しており、これは金属ベースの薬物設計または環境修復に影響を与える可能性があります .

要約すると、3-ヘキシル-2-チオキソ-1,3-チアゾリジン-4-オンは、癌研究から神経保護まで、さまざまな分野で有望な可能性を秘めています。その多面的な特性は、医学および材料科学における継続的な調査と潜在的な応用を正当化します。これらの用途はエキサイティングですが、その可能性を完全に解き放つためには、さらなる研究が不可欠であることに注意してください。 🌟

作用機序

Target of Action

Thiazolidin-4-one derivatives, a class to which this compound belongs, have been extensively researched for their anticancer activities . They are known to inhibit various enzymes and cell lines, contributing to their anticancer activity .

Mode of Action

Thiazolidin-4-one derivatives have been shown to inhibit cancer cell proliferation . This suggests that 3-Hexyl-2-thioxo-1,3-thiazolidin-4-one may interact with its targets, leading to changes that inhibit the proliferation of cancer cells.

Biochemical Pathways

Thiazolidin-4-one derivatives are known to inhibit various enzymes and cell lines, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

Thiazolidine motifs, which include 3-hexyl-2-thioxo-1,3-thiazolidin-4-one, have been used in the synthesis of valuable organic combinations due to their enhanced pharmacological properties . This suggests that the compound may have favorable ADME properties that impact its bioavailability.

Result of Action

Given the known anticancer activities of thiazolidin-4-one derivatives , it is plausible that this compound may induce changes at the molecular and cellular levels that inhibit cancer cell proliferation.

Action Environment

The compound’s boiling point is 145 °c (under 2 torr pressure), and it has a predicted density of 119±01 g/cm3 . These properties may influence its stability and efficacy under different environmental conditions.

生化学分析

Cellular Effects

Thiazolidinone derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thiazolidinone derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

特性

IUPAC Name |

3-hexyl-2-sulfanylidene-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NOS2/c1-2-3-4-5-6-10-8(11)7-13-9(10)12/h2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPASVVQQHVDHIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1C(=O)CSC1=S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NOS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(S)-4-methyl-2-((1R,5R)-8-oxo-2,3,4,5,6,8-hexahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3-carboxamido)pentanoic acid](/img/structure/B2435671.png)

![6-(4-{[(6-Methylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)-2-(propan-2-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2435673.png)

![3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione](/img/structure/B2435674.png)

![2-methyl-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide](/img/structure/B2435678.png)

![2-[(1S,2R)-2-phenylcyclopropyl]acetic acid](/img/structure/B2435682.png)

![methyl 4-({7-[(2-methylprop-2-en-1-yl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2435686.png)

![2-((2-oxo-1-(thiophen-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2435689.png)

![ethyl 1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2435691.png)